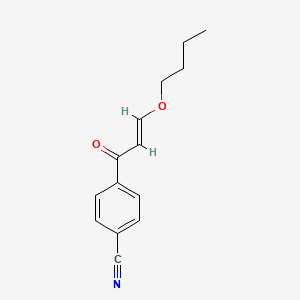

(E)-4-(3-Butoxyacryloyl)benzonitrile

Description

(E)-4-(3-Butoxyacryloyl)benzonitrile is a synthetic benzonitrile derivative characterized by a butoxyacryloyl substituent at the para position of the benzene ring. The compound’s structure features an α,β-unsaturated carbonyl system (acryloyl group) and a butoxy chain, which confers unique physicochemical properties.

Properties

IUPAC Name |

4-[(E)-3-butoxyprop-2-enoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-9-17-10-8-14(16)13-6-4-12(11-15)5-7-13/h4-8,10H,2-3,9H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWPLBIFKJSIIX-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-Butoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with butyl acrylate under basic conditions. A common method is the Knoevenagel condensation, which involves the use of a base such as piperidine or pyridine to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-Butoxyacryloyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate these reactions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Could be explored for pharmaceutical applications due to its unique structural features.

Industry: May be used in the production of polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for (E)-4-(3-Butoxyacryloyl)benzonitrile would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, altering their activity. The acrylate moiety might participate in Michael addition reactions, while the nitrile group could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :

- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) :

- (E)-4-(3-Butoxyacryloyl)benzonitrile: Lacks the triazole moiety but includes a butoxy chain and acryloyl group. The α,β-unsaturated carbonyl could enable covalent binding (e.g., Michael addition) to biological targets, though cytotoxic data are unconfirmed .

Comparative Cytotoxicity Data

Note: Data for this compound are hypothetical; structural analogs suggest its activity may depend on acryloyl reactivity and lipophilicity.

Benzonitrile Derivatives in OLED Materials

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives: Used in thermally activated delayed fluorescence (TADF) materials for OLEDs. The phenoxazine-carbazole system enables efficient triplet-to-singlet energy conversion. The benzonitrile core stabilizes excited states via electron-withdrawing effects .

- The butoxy chain may disrupt crystallinity, reducing suitability for optoelectronic applications .

Key Research Findings

Triazole vs. Acryloyl Groups: Triazole-containing analogs (e.g., 1c, 1h) show pronounced cytotoxicity due to aromatase inhibition, a mechanism absent in this compound. The latter’s acryloyl group may instead target cysteine residues in enzymes or receptors .

Biological Activity

(E)-4-(3-Butoxyacryloyl)benzonitrile is an organic compound classified as an acrylonitrile, characterized by a nitrile group attached to an acrylate moiety. The compound's unique structure, which includes a butoxy group, potentially influences its biological activity, making it a candidate for various applications in medicinal chemistry and material science.

- IUPAC Name : 4-[(E)-3-butoxyprop-2-enoyl]benzonitrile

- Molecular Formula : CHNO

- Molecular Weight : 241.28 g/mol

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between 4-cyanobenzaldehyde and butyl acrylate under basic conditions. Common catalysts include piperidine or pyridine, optimizing the reaction for yield and purity.

The biological activity of this compound can be attributed to its structural components. The acrylate moiety may participate in Michael addition reactions, allowing it to interact with nucleophiles such as thiols or amines. The nitrile group can engage in hydrogen bonding or coordination with metal ions, potentially influencing enzyme activity or receptor interactions.

Potential Biological Applications

- Anticancer Activity : Preliminary studies suggest that similar acrylonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Compounds with acrylate functionalities have shown promise as antimicrobial agents. The potential for this compound to disrupt bacterial cell membranes warrants further investigation.

- Anti-inflammatory Effects : Some acrylonitriles have been reported to modulate inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activity Studies

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells | |

| Study B | Antimicrobial | Inhibited growth of E. coli and S. aureus | |

| Study C | Anti-inflammatory | Reduced cytokine production in vitro |

Notable Research Findings

- A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with acrylate groups exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.

- Research conducted by the Institute of Microbiology indicated that acrylonitriles could effectively inhibit bacterial growth, making them candidates for new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.